2-Chloroethanol-1,1,2,2-d4
Overview
Description
2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties. It has the molecular formula ClCD2CD2OH and a molecular weight of 84.54 g/mol .
Mechanism of Action
Mode of Action
Chlorinated alcohols can potentially react with biological molecules, altering their function and potentially leading to toxic effects .
Biochemical Pathways
It’s known that chlorinated alcohols can interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
As a small, polar molecule, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by typical enzymatic processes, and excreted in urine or feces .
Result of Action
It’s known that chlorinated alcohols can cause cellular damage and toxicity due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Chloroethanol-1,1,2,2-d4 . For instance, higher temperatures might increase the reactivity of the compound, potentially enhancing its effects .
Biochemical Analysis
Biochemical Properties
It is known that 2-Chloroethanol is a metabolite in the degradation of 1,2-dichloroethane . The alcohol is then further oxidized via chloroacetaldehyde to chloroacetate .
Cellular Effects
It is known that 2-Chloroethanol, a related compound, is considered a hazardous substance and can be toxic at high concentrations . Exposure limits have been established for air and dermal levels of 2-Chloroethanol, as these are the most common exposure routes .
Temporal Effects in Laboratory Settings
It is known that 2-Chloroethanol, a related compound, is highly flammable and may be corrosive to metals .
Dosage Effects in Animal Models
It is known that 2-Chloroethanol, a related compound, is toxic if swallowed or in contact with skin, and harmful if inhaled .
Metabolic Pathways
2-Chloroethanol-1,1,2,2-d4 is involved in the metabolic pathway of 1,2-dichloroethane degradation
Preparation Methods
2-Chloroethanol-1,1,2,2-d4 can be synthesized through the reaction of ethylene oxide with deuterium chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of specialized equipment to handle the isotopic materials and ensure high purity of the final product .
Chemical Reactions Analysis
2-Chloroethanol-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.
Reduction: Reduction reactions can convert it to ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethanol-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It helps in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated materials for various industrial applications
Comparison with Similar Compounds
2-Chloroethanol-1,1,2,2-d4 can be compared with other similar compounds, such as:
2-Chloroethanol: The non-deuterated form, which has similar chemical properties but different isotopic characteristics.
2-Bromoethanol-1,1,2,2-d4: A deuterated analog with a bromine atom instead of chlorine, which can have different reactivity and applications.
Ethylene-d4 glycol: Another deuterated compound with similar applications in research and industry
The uniqueness of this compound lies in its specific isotopic labeling, which makes it a valuable tool in various scientific studies.
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIFAVKTNFCBPC-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583835 | |
Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117067-62-6 | |
Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117067-62-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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